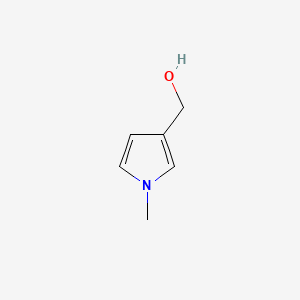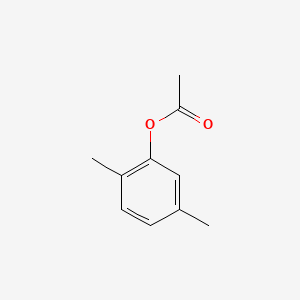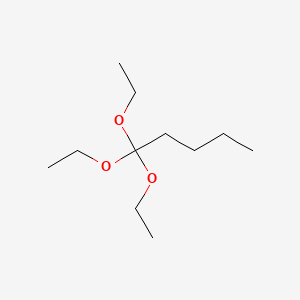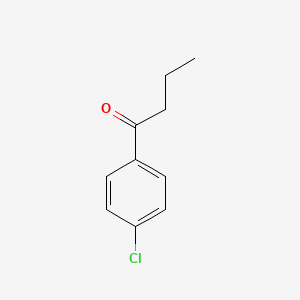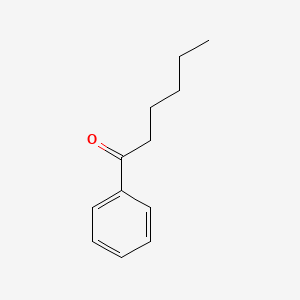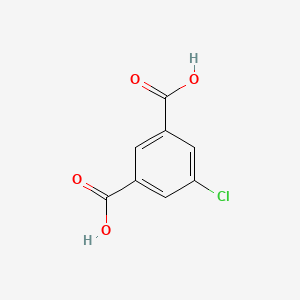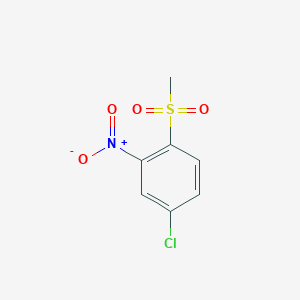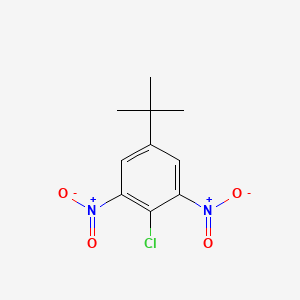![molecular formula C9H8Cl2O4S B1345816 [(3,4-Dichlorobenzyl)sulfonyl]acetic acid CAS No. 300700-03-2](/img/structure/B1345816.png)
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is an organic compound with the molecular formula C₉H₈Cl₂O₄S It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, a sulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and sodium sulfite.
Formation of Sulfonyl Intermediate: The 3,4-dichlorobenzyl chloride reacts with sodium sulfite to form the corresponding sulfonyl chloride intermediate.
Acetylation: The sulfonyl chloride intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and acetic acid groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrated, halogenated, and sulfonated derivatives of the benzyl group.
Nucleophilic Substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and acetic acid groups.
Scientific Research Applications
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyl group, with its chlorine substituents, can participate in various chemical interactions, influencing the compound’s biological activity. The acetic acid moiety can also contribute to the compound’s reactivity and solubility.
Comparison with Similar Compounds
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid can be compared with similar compounds such as:
[(2,4-Dichlorobenzyl)sulfonyl]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
[(3,4-Difluorobenzyl)sulfonyl]acetic acid: Similar structure but with fluorine atoms instead of chlorine.
[(3,4-Dichlorobenzyl)sulfonyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGKCRDFKGLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
